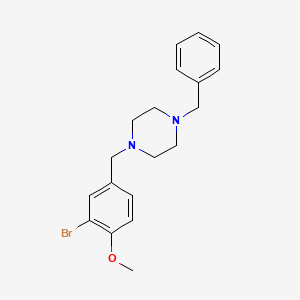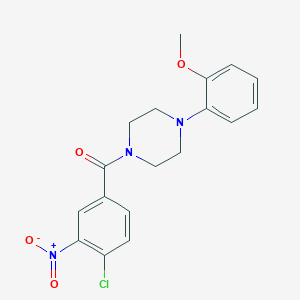![molecular formula C17H18BrClN2 B3441124 1-[(2-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3441124.png)
1-[(2-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine
描述
1-[(2-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine typically involves the reaction of 1-(2-bromophenyl)methanamine with 4-(4-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary and secondary amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 1-(4-Bromophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
Uniqueness
1-[(2-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine is unique due to the presence of both bromine and chlorine substituents on the phenyl rings. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other piperazine derivatives .
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSXSROFICZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3441047.png)

![1-(Naphthalen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441055.png)


![N,N-dimethyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]aniline](/img/structure/B3441082.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3441087.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441092.png)
![1-(2-ethoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441094.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441129.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441141.png)
![1-[(3-bromo-4-fluorophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B3441142.png)
![1-(4-Methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3441147.png)

